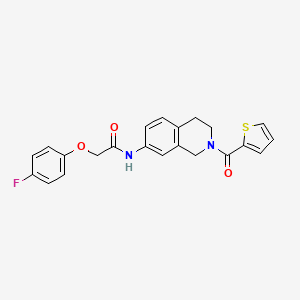

2-(4-fluorophenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

Tetrahydroisoquinoline as a Privileged Scaffold in Medicinal Chemistry

The tetrahydroisoquinoline (THIQ) framework has served as a cornerstone in medicinal chemistry since the isolation of natural alkaloids like papaverine and emetine. Its rigid bicyclic structure provides stereochemical stability while allowing modular functionalization at multiple positions. Modern applications leverage THIQ's ability to mimic protein-binding motifs, particularly in kinase inhibition and epigenetic modulation. For instance, THIQ derivatives interact with the hydrophobic pockets of KRas proteins through π-π stacking and hydrogen bonding, as demonstrated in molecular dynamics studies. The scaffold's synthetic accessibility further enhances its utility; multistep routes employing Pictet-Spengler condensations or photochemical [4+2] cycloadditions enable rapid diversification.

Evolution of Fluorinated Tetrahydroisoquinoline Derivatives

Fluorination strategies revolutionized THIQ pharmacology by addressing metabolic instability and enhancing target engagement. The introduction of fluorine atoms, particularly at the 7-position (as in 7-fluoro-THIQ), improves blood-brain barrier penetration and oxidative stability. Comparative studies of fluorinated versus non-fluorinated analogs reveal up to 20-fold increases in potency against Mycobacterium tuberculosis, attributed to fluorine's electronegativity and van der Waals interactions with hydrophobic enzyme pockets. In cancer therapeutics, fluorinated THIQs exhibit improved inhibition of angiogenesis regulators like VEGF-R2, with IC50 values ranging from 0.8–5.2 μM. The 4-fluorophenoxy group in particular enhances aryloxyacetamide derivatives' ability to disrupt protein-protein interactions in oncogenic pathways.

Emergence of Thiophene-Containing Hybrid Molecules

Thiophene integration addresses limitations in electron distribution and solubility inherent to purely aromatic systems. The thiophene-2-carbonyl group introduces a planar, electron-rich heterocycle that participates in charge-transfer complexes with ATP-binding sites of kinases. Recent patents highlight thiophene-THIQ conjugates as allosteric modulators of p38 MAPK and JAK2/STAT3 pathways, with selectivity indices exceeding 50-fold compared to first-generation inhibitors. Hybrid molecules combining thiophene with fluorinated THIQ cores demonstrate synergistic effects: the sulfur atom enhances π-stacking with tyrosine residues, while fluorine optimizes LogP values for membrane permeability.

Positioning Within Contemporary Drug Discovery Paradigms

This compound epitomizes three key trends in 21st-century drug development:

- Molecular Hybridization : Merging THIQ's rigidity with thiophene's electronic properties and fluorine's metabolic resistance creates polypharmacological agents capable of simultaneous multi-target engagement.

- Synthetic Photochemistry : Advanced methods like photoinduced [4+2] cycloadditions enable efficient construction of the THIQ core under mild conditions, facilitating large-scale production.

- Computational-Driven Design : QSAR models predict optimal substitution patterns, with the 7-acetamide group and 4-fluorophenoxy moiety identified as critical for balancing affinity and solubility.

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c23-17-4-7-19(8-5-17)28-14-21(26)24-18-6-3-15-9-10-25(13-16(15)12-18)22(27)20-2-1-11-29-20/h1-8,11-12H,9-10,13-14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJYHNFPKPIGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(4-fluorophenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS Number: 955642-29-2) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of 410.5 g/mol. The structure features a fluorophenoxy group, a thiophene carbonyl moiety, and a tetrahydroisoquinoline scaffold.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉FN₂O₃S |

| Molecular Weight | 410.5 g/mol |

| CAS Number | 955642-29-2 |

| IUPAC Name | 2-(4-fluorophenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide |

SMILES Representation

The SMILES notation for this compound is:

O=C(COc1ccc(F)cc1)Nc1ccc2

Pharmacological Profile

Recent studies have indicated that this compound exhibits significant biological activities, particularly in the areas of antimicrobial and anticancer properties. The following sections detail these findings.

Antimicrobial Activity

Research indicates that derivatives of thiophene and isoquinoline structures often demonstrate potent antimicrobial effects. For instance, compounds similar to the one have shown activity against various Gram-positive and Gram-negative bacteria as well as fungi.

- Case Study : In vitro studies have demonstrated that related compounds exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Compounds containing the tetrahydroisoquinoline core have been evaluated for their anticancer potential. They are believed to act through multiple mechanisms, including apoptosis induction and cell cycle arrest.

- Research Findings : In a study focused on isoquinoline derivatives, several compounds were found to inhibit cancer cell proliferation significantly. The presence of the thiophene moiety appears to enhance this activity by facilitating interactions with cellular targets .

The proposed mechanisms through which 2-(4-fluorophenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exerts its effects include:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Induction of Apoptosis : Through signaling pathways such as the mitochondrial pathway, it may promote programmed cell death in cancer cells.

- Antioxidant Activity : Preliminary investigations indicate that similar compounds possess antioxidant properties that could contribute to their therapeutic efficacy.

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

Key Structural Differences:

Substituent on the Acetamide Nitrogen: Main Compound: A bulky 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group. 2-Chloro-N-(4-fluorophenyl)acetamide (): A simpler 4-fluorophenyl group directly attached to nitrogen .

Substituent on the Acetamide Carbonyl Oxygen: Main Compound: 4-Fluorophenoxy group (ether linkage). Compound: Chlorine atom (reactive electrophilic site) .

Core Pharmacophores: The main compound incorporates a tetrahydroisoquinoline ring, a scaffold prevalent in central nervous system (CNS) drugs, whereas simpler analogs like the chloroacetamide in lack this feature.

Physicochemical Properties and Reactivity

Data Table: Comparative Analysis of Acetamide Derivatives

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.